molecular formula C5H5BrF6 B1272829 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane CAS No. 203303-02-0

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

Cat. No. B1272829
M. Wt: 258.99 g/mol
InChI Key: YYQXPSJUSBJZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related bromo- and trifluoromethyl-containing compounds is reported in several papers. For instance, a two-step synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene starting from hexafluoroacetone is described, which could provide insights into potential synthetic routes for the target compound . Additionally, the synthesis of 4-bromo-1,1,2-trifluorobut-1-ene through the addition of bromine to chlorotrifluoroethylene is discussed, which again highlights the reactivity of bromine in the presence of fluorinated alkenes .

Molecular Structure Analysis

The molecular structure of related compounds can be inferred from the crystal structure analysis of 1,4-Bis(p-bromophenoxy) butane, which crystallizes in the monoclinic space group and exhibits a gauche-trans-gauche conformation in the methylene chain . This information, while not directly applicable, can be useful in predicting the conformational preferences of the target compound due to the presence of bromine and fluorine substituents.

Chemical Reactions Analysis

The reactivity of similar bromo- and trifluoromethyl-containing compounds is explored in several studies. For example, the electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene with various nucleophiles is investigated, which may suggest that the target compound could also undergo substitution or allylic rearrangement reactions depending on the nucleophile used . The photocatalytic reaction of 2-bromo-3,3,3-trifluoropropene with N-aryl amino acids to generate gem-difluoro vinyl radicals for further radical cyclization is another example of the chemical reactivity of bromo- and trifluoromethyl groups in photocatalytic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially deduced from the properties of structurally similar compounds. For instance, the spectroscopic characterization of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione provides insights into the vibrational frequencies, UV-Visible spectrum, and nonlinear optical properties that could be relevant to the target compound . The radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene and the subsequent chemical modifications of the resulting bromo-containing poly(vinylidene fluoride)s suggest that the target compound may also be amenable to polymerization and further chemical transformations .

Scientific Research Applications

Versatile Building Blocks in Synthesis

  • Compounds like 3-bromo-1,1,1-trifluoroacetone have been utilized as versatile fluorinated building blocks for synthesizing different trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane (Lui, Marhold, & Rock, 1998).

Reactivity and Chemical Synthesis

  • Research shows that 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene is synthesized from hexafluoroacetone, exhibiting interesting electrophilic reactivity towards various nucleophilic reagents (Martin, Molines, & Wakselman, 1995).
  • The synthesis of β-trifluoromethylated homoallylic alcohols in water, using indium-mediated allylation of aldehydes with 1,1,1-trifluoro-4-bromo-2-butene, highlights its utility in producing important trifluoromethylated building blocks (Loh & Li, 1997).

Applications in Fluorine Chemistry

  • Studies indicate the use of such compounds in the field of fluorine chemistry, like the synthesis of low melting N-4-functionalized-1-alkyl or polyfluoroalkyl-1,2,4-triazolium salts, showcasing the diversity in applications (Mirzaei, Xue, & Shreeve, 2004).

Development of Novel Organic Compounds

  • Research has focused on developing novel organic compounds, such as the creation of substituted 1,1-difluoroallenes, utilizing difluorovinylidenation of carbonyl compounds, a process in which compounds like 1-bromo-2,2-difluorovinyllithium play a critical role (Oh, Fuchibe, Yokota, & Ichikawa, 2012).

Innovative Chemical Reactions

  • The compounds have been used to explore innovative chemical reactions, such as the inter- and intra-molecular hydrogen bonding in trifluoromethylated alcohols, contributing significantly to the understanding of complex chemical structures and reactions (Singh, Twamley, & Shreeve, 2001).

Material Science and Polymer Chemistry

  • In material science and polymer chemistry, these compounds are involved in the synthesis and copolymerization of fluorinated monomers, providing insights into the creation of new materials with specific properties (Guiot, Néouze, Sauguet, Améduri, & Boutevin, 2005).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Potential future directions for “4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane” could include further exploration of its binding affinity with copper and potential uses in polymer synthesis .

properties

IUPAC Name

4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQXPSJUSBJZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380746
Record name 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

CAS RN

203303-02-0
Record name 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Reactant of Route 2
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Reactant of Route 3
Reactant of Route 3
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Reactant of Route 4
Reactant of Route 4
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Reactant of Route 5
Reactant of Route 5
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane
Reactant of Route 6
Reactant of Route 6
4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

Citations

For This Compound
1
Citations
W Zhao - 2021 - search.proquest.com
GPCR regulates numerous diverse physiological processes relevant to diabetes, obesity, Alzheimer's diseases, and several central nervous system disorders and targets proteins in …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.